molecular formula C9H8FNO B1306713 N-(4-fluorophenyl)prop-2-enamide CAS No. 60252-77-9

N-(4-fluorophenyl)prop-2-enamide

Cat. No. B1306713
CAS RN: 60252-77-9
M. Wt: 165.16 g/mol
InChI Key: LVCGCAYBLBKRDP-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)prop-2-enamide, commonly referred to as 4-FPP, is an organic compound derived from the amide group. It is a derivative of phenylalanine and is a structural analogue of the neurotransmitter phenethylamine. 4-FPP is a central nervous system stimulant that was developed in the late 1990s as a potential therapeutic agent for the treatment of depression and other mood disorders. However, 4-FPP has not been approved for clinical use, and its pharmacological properties remain largely unknown.

Scientific Research Applications

Muscle Relaxant and Anti-inflammatory Activity

A study by Musso et al. (2003) focused on the synthesis of potent, centrally acting muscle relaxants derived from cinnamamide analogues. One compound, (E)-2-(4,6-difluoro-1-indanylidene)acetamide, demonstrated potent muscle relaxant, antiinflammatory, and analgesic activities, highlighting its potential therapeutic applications (Musso et al., 2003).

Antimalarial Properties

Kos et al. (2022) investigated N-Phenyl-Substituted Cinnamanilides for their antimalarial properties. They discovered that several derivatives showed significant antimalarial activity, with one compound in particular demonstrating efficacy comparable to the standard chloroquine, suggesting a promising avenue for antimalarial drug development (Kos et al., 2022).

Investigation of Anti-Inflammatory Potential

Another study by Hošek et al. (2019) explored the anti-inflammatory potential of N-arylcinnamamide derivatives. The research showed that most compounds significantly attenuated lipopolysaccharide-induced NF-κB activation, suggesting their utility in anti-inflammatory therapies (Hošek et al., 2019).

Inhibition of Met Kinase Superfamily

Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, including one that demonstrated complete tumor stasis in a specific model, advanced into phase I clinical trials, highlighting their potential in cancer therapy (Schroeder et al., 2009).

properties

IUPAC Name

N-(4-fluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCGCAYBLBKRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390643
Record name N-(4-fluorophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60252-77-9
Record name N-(4-fluorophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluoroaniline (7 ml) and acryloyl chloride (7.2 ml) were dissolved in tetrahydrofuran (100 ml), then triethylamine (15 ml) was added thereto, and the mixture was stirred overnight at room temperature. The organic layer was partitioned by adding aqueous saturated sodium bicarbonate and ethyl acetate, and the organic layer was washed with water and dried over sodium sulfate anhydrous, and after the drying agent was filtered off, the filtrate was evaporated, whereby the title compound (12.2g, 100%) was obtained as pale yellow solid.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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